![molecular formula C14H14S B14021085 Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a sulfane group attached to a biphenyl structure, which consists of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane typically involves the reaction of 2-methylbiphenyl with a suitable sulfur-containing reagent. One common method is the reaction of 2-methylbiphenyl with methylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfenyl chloride.
Industrial Production Methods
On an industrial scale, the production of Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts, solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated biphenyl derivatives, alkylated biphenyl derivatives.
科学的研究の応用
Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane involves its interaction with specific molecular targets. The sulfane group can undergo redox reactions, which may play a role in its biological activity. The biphenyl structure allows for interactions with hydrophobic regions of proteins and cell membranes, potentially affecting their function.
類似化合物との比較
Similar Compounds
2-Methylbiphenyl: Lacks the sulfane group, making it less reactive in redox reactions.
Methyl(2-methyl-[1,1’-biphenyl]-3-yl)sulfane: Similar structure but with the sulfane group attached at a different position, leading to different chemical properties.
Biphenyl: The parent compound without any substituents, used as a reference for comparing reactivity.
Uniqueness
Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane is unique due to the presence of both the methyl and sulfane groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
特性
分子式 |
C14H14S |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
2-methyl-4-methylsulfanyl-1-phenylbenzene |
InChI |
InChI=1S/C14H14S/c1-11-10-13(15-2)8-9-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChIキー |
RSAASZJSWQONGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)SC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



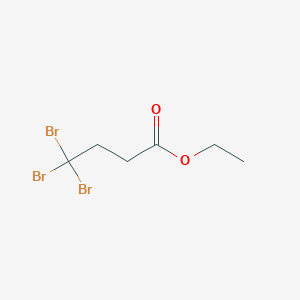
![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
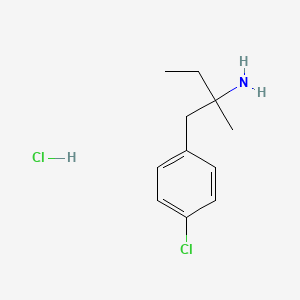
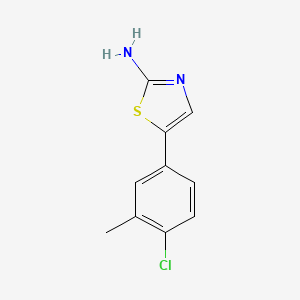
![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
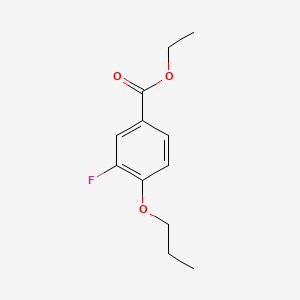

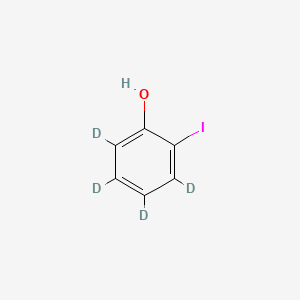
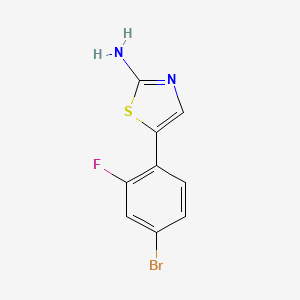
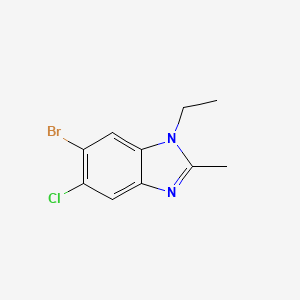
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
